

# Comparative Clinical Data: Esketamine vs. rTMS for TRD

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**Compound Focus: Ambosex**

Cat. No.: S12766938

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The following table summarizes key quantitative data from recent clinical trials for two alternative therapies, which can be used as a template for your comparison guide [1] [2].

Therapy	Mechanism of Action	Trial Design & Duration	Key Efficacy Metric (Change in MADRS Score)	Effect Size (vs. Control)	Common Adverse Events (>20%)
Esketamine Monotherapy [1]	NMDA receptor antagonist	Phase 4, RCT, Double-blind, 4 weeks	-5.1 (56 mg), -6.8 (84 mg)	0.48 (56 mg), 0.63 (84 mg)	Nausea (24.8%), Dissociation (24.3%), Dizziness (21.7%)
rTMS Augmentation [2]	Non-invasive brain stimulation	RCT, Open-label, 8 weeks	-17.39	Not reported (p=0.015 vs. switch)	Not specified (Open-label trial)

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Control Group (Switch to Venlafaxine/Duloxetine) [2]	SNRI	RCT, Open-label, 8 weeks	-13.22	Baseline	Not specified

## Detailed Experimental Protocols

To support the data in the table, here are the detailed methodologies from the cited clinical trials.

- **Esketamine Monotherapy Trial [1]:**

- **Objective:** To assess the efficacy and safety of esketamine nasal spray as a monotherapy for adults with Treatment-Resistant Depression (TRD).
- **Population:** Adults with major depressive disorder (MDD) who experienced inadequate response ( $\leq 25\%$  improvement) to **two or more** oral antidepressants.
- **Intervention:** After a **minimum 2-week antidepressant-free period**, participants were randomized to receive fixed-dose intranasal esketamine (56 mg or 84 mg) or a matching placebo, administered **twice weekly for 4 weeks**.
- **Primary Endpoint:** Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to day 28.

- **rTMS Augmentation Trial (ASCERTAIN-TRD) [2]:**

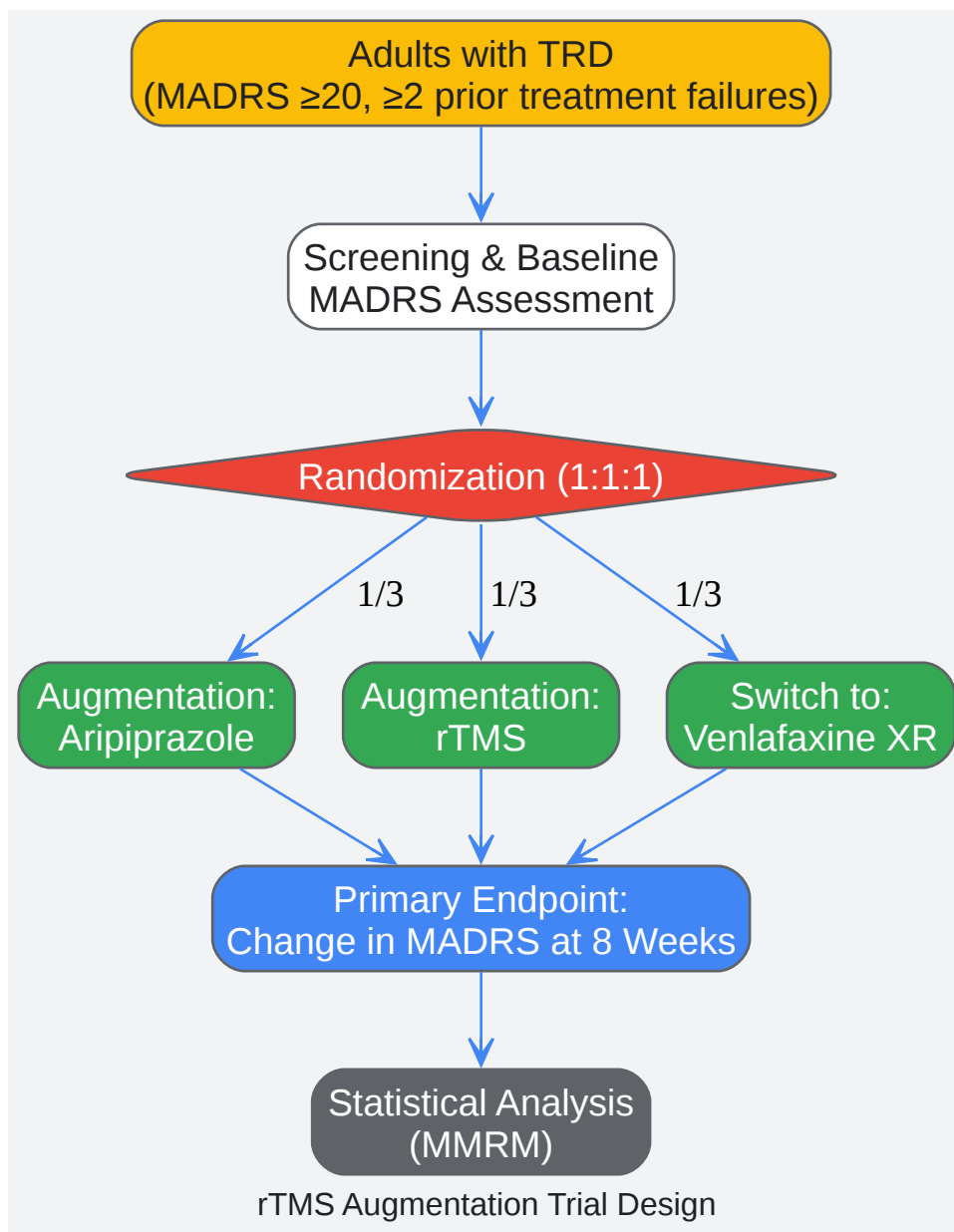
- **Objective:** To compare the effectiveness of augmentation with aripiprazole or rTMS versus switching to venlafaxine XR for TRD.
- **Population:** Patients with MDD of at least 12 weeks' duration and MADRS score  $\geq 20$ , who were non-responders to **two or more** adequate antidepressant trials.
- **Intervention:** In an open-label design, patients were randomized to one of three arms for **8 weeks: augmentation with aripiprazole, augmentation with rTMS, or switching to venlafaxine XR** (or duloxetine).
- **Primary Endpoint:** Change in MADRS scores administered by blinded raters.

## Visualizing Treatment Pathways & Trial Designs

Based on the protocols, here are Graphviz diagrams that map out the logical flow of the trials and the treatment pathways, adhering to your specified style and accessibility guidelines.

### Diagram 1: rTMS Augmentation Trial Workflow

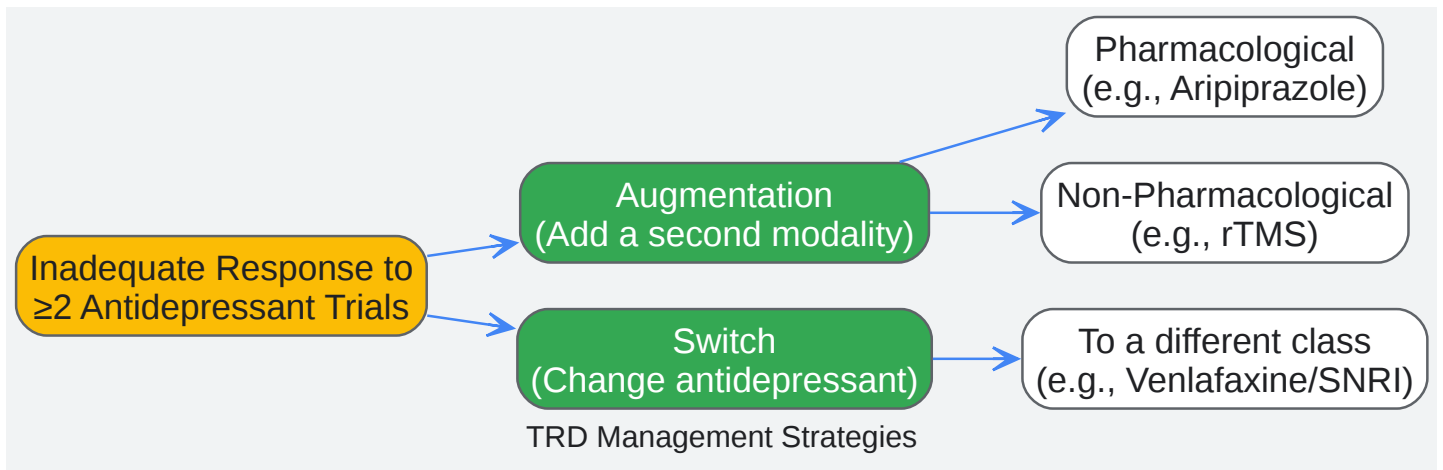
The DOT code below generates a flowchart of the patient journey through the ASCERTAIN-TRD clinical trial [2].



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## Diagram 2: TRD Treatment Decision Pathway

This diagram outlines the high-level strategic options for managing Treatment-Resistant Depression, contextualizing the alternative therapies [2].



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## How to Proceed with Your Research on "Ambosex"

Since "**Ambosex**" was not identified in the scientific literature, I suggest the following steps to find the information you need:

- **Verify the Terminology:** Double-check the spelling and nomenclature. The compound might be known by a different **International Nonproprietary Name (INN)**, a **research code** (e.g., LY-XXXX, MK-XXXX), or a **generic chemical name**.
- **Search Clinical Trial Registries:** Search for the term on platforms like **ClinicalTrials.gov** or the **EU Clinical Trials Register**. These databases contain information on drugs in development that may not yet be published in journals.
- **Broaden the Search Context:** If you have any additional context about the drug's **intended therapeutic area** (e.g., psychiatry, endocrinology), **mechanism of action**, or **developer**, this could significantly narrow down the search.

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## References

1. Esketamine Monotherapy in Adults With Treatment ... [pubmed.ncbi.nlm.nih.gov]
2. Comparative effectiveness research trial for antidepressant ... [nature.com]

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